2-Chloro-N'-[(E)-(1H-indol-3-YL)methylidene]-4-nitrobenzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-N’-[(E)-(1H-indol-3-YL)methylidene]-4-nitrobenzohydrazide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a chloro-substituted benzohydrazide core linked to an indole moiety through a methylene bridge, with a nitro group enhancing its reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N’-[(E)-(1H-indol-3-YL)methylidene]-4-nitrobenzohydrazide typically involves the condensation of 2-chloro-4-nitrobenzohydrazide with an indole-3-carbaldehyde under acidic conditions. The reaction is usually carried out in an anhydrous ethanol medium with a catalytic amount of glacial acetic acid, and the mixture is refluxed for several hours to ensure complete reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, employing continuous flow reactors for better control, and using advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N’-[(E)-(1H-indol-3-YL)methylidene]-4-nitrobenzohydrazide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of derivatives
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols, and alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 2-chloro-N’-[(E)-(1H-indol-3-YL)methylidene]-4-aminobenzohydrazide, while substitution reactions can produce a wide range of derivatives with different functional groups .
Scientific Research Applications
2-Chloro-N’-[(E)-(1H-indol-3-YL)methylidene]-4-nitrobenzohydrazide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential antimicrobial and antioxidant properties.
Mechanism of Action
The mechanism by which 2-Chloro-N’-[(E)-(1H-indol-3-YL)methylidene]-4-nitrobenzohydrazide exerts its effects involves interaction with various molecular targets. The nitro group can participate in redox reactions, generating reactive oxygen species that can damage cellular components. The indole moiety can interact with biological macromolecules, influencing cellular pathways and processes .
Comparison with Similar Compounds
Similar Compounds
2-Chloroquinolin-3-ylmethylidene-4-hydroxy-2H-1,2-benzothiazine-3-carbohydrazides: Known for their antimicrobial and antioxidant properties.
(E)-(4-fluorophenylimino)methyl)naphthalen-2-ol:
Uniqueness
2-Chloro-N’-[(E)-(1H-indol-3-YL)methylidene]-4-nitrobenzohydrazide stands out due to its unique combination of a chloro-substituted benzohydrazide core and an indole moiety, which imparts distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
2-chloro-N-[(E)-1H-indol-3-ylmethylideneamino]-4-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClN4O3/c17-14-7-11(21(23)24)5-6-13(14)16(22)20-19-9-10-8-18-15-4-2-1-3-12(10)15/h1-9,18H,(H,20,22)/b19-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZGWHRQJATVICU-DJKKODMXSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C=NNC(=O)C3=C(C=C(C=C3)[N+](=O)[O-])Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2)/C=N/NC(=O)C3=C(C=C(C=C3)[N+](=O)[O-])Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.